molecular formula C12H11N3O2 B2733989 N-phenyl-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251686-19-7

N-phenyl-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2733989
CAS No.: 1251686-19-7
M. Wt: 229.239
InChI Key: JKBHCEXMDAEYDM-UHFFFAOYSA-N
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Description

N-phenyl-2-(pyrimidin-2-yloxy)acetamide is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields, including drug discovery and material synthesis. The compound is characterized by its molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(pyrimidin-2-yloxy)acetamide typically involves the reaction of phenylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of acetic anhydride . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Bases: NaOCH3, KOtBu

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-2-(pyrimidin-2-yloxy)acetic acid, while reduction could produce N-phenyl-2-(pyrimidin-2-yloxy)ethanol .

Scientific Research Applications

N-phenyl-2-(pyrimidin-2-yloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrimidin-2-yloxy)acetamide involves its interaction with molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation . This disruption can reduce bacterial resistance to antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(pyridin-2-yloxy)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    N-phenyl-2-(pyrimidin-2-yloxy)ethanol: A reduced form of N-phenyl-2-(pyrimidin-2-yloxy)acetamide.

Uniqueness

This compound is unique due to its specific interactions with bacterial quorum sensing pathways, making it a promising candidate for developing new antimicrobial therapies . Its versatility in chemical reactions and applications in various fields further highlights its significance.

Properties

IUPAC Name

N-phenyl-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11(15-10-5-2-1-3-6-10)9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBHCEXMDAEYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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